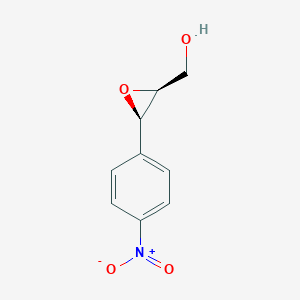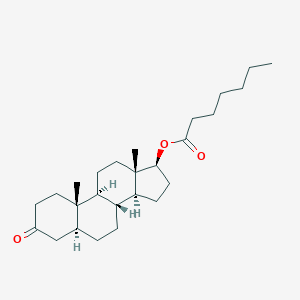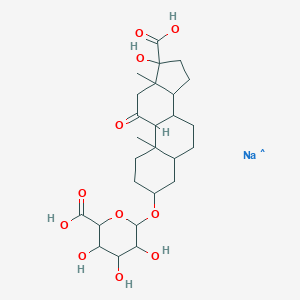
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S, also known as ADT-G, is a synthetic steroid that has gained attention in the scientific community due to its potential applications in various fields, including medicine and sports science. ADT-G is a glucuronide conjugate of 11-ketotestosterone, a natural androgen hormone found in fish.
Mechanism of Action
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S exerts its effects by binding to androgen receptors in the body, leading to the activation of various signaling pathways. This results in an increase in protein synthesis and muscle growth, as well as a decrease in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the proliferation and differentiation of neural stem cells, as well as protect neurons from oxidative stress-induced damage. In vivo studies have shown that this compound can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. In terms of its androgenic properties, this compound has been shown to increase muscle mass and strength in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S in lab experiments is its specificity for androgen receptors, which allows for targeted effects on muscle growth and inflammation. However, one limitation is that this compound is a synthetic compound and may not accurately reflect the effects of natural androgens in the body.
Future Directions
There are several future directions for the study of 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S. One area of research is the potential use of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is the potential use of this compound as a performance-enhancing drug in sports science. Additionally, further studies are needed to investigate the long-term effects of this compound use and its safety profile.
Synthesis Methods
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S can be synthesized through a multistep process, starting with the conversion of dehydroepiandrosterone (DHEA) to 11-ketotestosterone. This is followed by the glucuronidation of 11-ketotestosterone using glucuronic acid and a glucuronidation enzyme. The resulting product is then purified to obtain this compound.
Scientific Research Applications
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S has been studied for its potential applications in various fields, including medicine and sports science. In medicine, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In sports science, this compound has been studied for its potential use as a performance-enhancing drug due to its androgenic properties.
properties
CAS RN |
138898-76-7 |
|---|---|
Molecular Formula |
C26H38NaO11 |
Molecular Weight |
549.6 g/mol |
InChI |
InChI=1S/C26H38O11.Na/c1-24-7-5-12(36-22-19(30)17(28)18(29)20(37-22)21(31)32)9-11(24)3-4-13-14-6-8-26(35,23(33)34)25(14,2)10-15(27)16(13)24;/h11-14,16-20,22,28-30,35H,3-10H2,1-2H3,(H,31,32)(H,33,34); |
InChI Key |
VCKMNYDXWHGXRJ-UHFFFAOYSA-N |
SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)




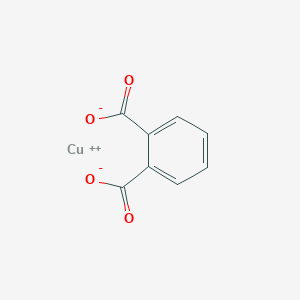
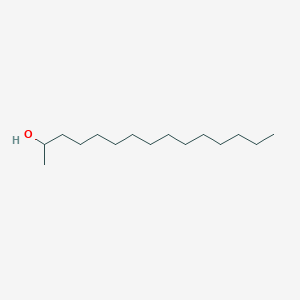
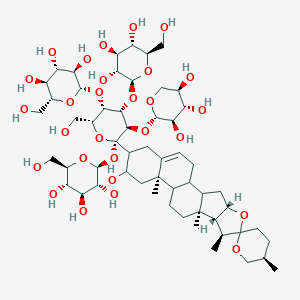
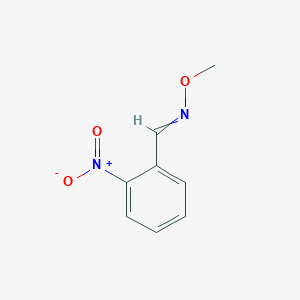

![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)

